molecular formula C19H15N7O2 B2727566 3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one CAS No. 1203096-23-4

3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one

Cat. No. B2727566
CAS RN: 1203096-23-4
M. Wt: 373.376
InChI Key: VKDYEYAYFHHZGJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidines . These molecules are known for their wide range of biological activities, including antimicrobial , anticancer , and other pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine, including compounds with similar structures to 3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one, involves complex chemical reactions. These compounds are synthesized through various methods, including aza-Wittig reactions and annulation processes, providing a pathway for creating diverse derivatives with potential biological activities (Luo et al., 2020).

Biological Applications and Potential Therapeutic Uses

  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic activities against cancer cell lines, showing potential as antitumor agents. For instance, compounds have been developed as potent Aurora-A kinase inhibitors, indicating their relevance in cancer treatment strategies (Shaaban et al., 2011).
  • Antimicrobial Activity : Novel compounds incorporating the triazolopyrimidine moiety have demonstrated promising antimicrobial properties. This suggests their application in developing new antimicrobial agents against various pathogens (Abu‐Hashem & Gouda, 2017).
  • Adenosine Receptor Probes : Certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been explored as molecular probes for the A2A adenosine receptor. These studies contribute to the understanding of receptor-ligand interactions and the development of diagnostic tools (Kumar et al., 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is currently unknown. The compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]pyrimidines, which have been found to inhibit various kinases . .

Mode of Action

Similar compounds have been found to inhibit kinase activity, which can lead to a decrease in phosphorylation of key components for cell proliferation .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by 3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one. Kinase inhibitors generally affect signal transduction pathways involved in cell growth and proliferation .

Result of Action

Kinase inhibitors can lead to a decrease in cell proliferation and potentially induce apoptosis .

properties

IUPAC Name

12-(4-methoxyanilino)-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2/c1-28-14-9-7-12(8-10-14)21-18-23-24-19-22-16-15(17(27)25(18)19)11-20-26(16)13-5-3-2-4-6-13/h2-11,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXSMHFDYLIQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one

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